2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide
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Overview
Description
2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide is a complex organic compound that features both an indole and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the acetylamino group. The final step involves the formation of the oxoacetamide linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The acetylamino group may also play a role in binding to proteins or nucleic acids, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: Shares the acetyl group but lacks the indole moiety.
4-Methoxyphenethylamine: Contains a phenethylamine structure but differs in functional groups.
Uniqueness
2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide is unique due to the combination of the indole and acetylamino groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(2-acetamidophenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13(24)23-18-9-5-3-7-16(18)19(25)20(26)21-11-10-14-12-22-17-8-4-2-6-15(14)17/h2-9,12,22H,10-11H2,1H3,(H,21,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXKGADFUHGXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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